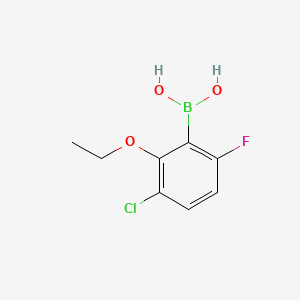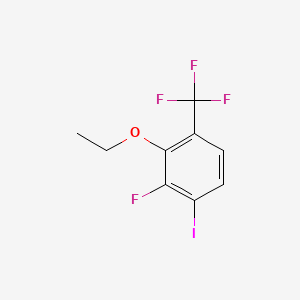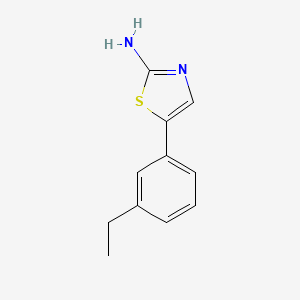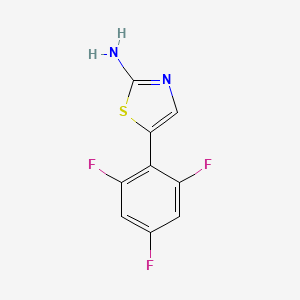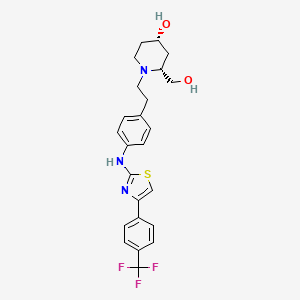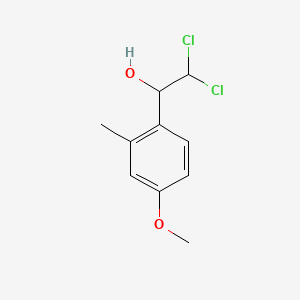
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol typically involves the chlorination of 1-(4-methoxy-2-methylphenyl)ethanol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Preparation of 1-(4-methoxy-2-methylphenyl)ethanol: This can be achieved through the reduction of the corresponding ketone using a reducing agent like sodium borohydride (NaBH4).
Chlorination: The prepared alcohol is then subjected to chlorination using chlorine gas or thionyl chloride under controlled temperature and pressure conditions to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(4-methoxy-2-methylphenyl)ethanone.
Reduction: Formation of 1-(4-methoxy-2-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(4-methoxy-3-methylphenyl)ethanol
- 2,2-Dichloro-1-(3-methoxy-2-methylphenyl)ethanol
Comparison
Compared to its similar compounds, 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This positioning can affect its chemical reactivity, physical properties, and biological activity. The presence of two chlorine atoms also distinguishes it from other compounds with only one chlorine atom or different substituents.
Properties
Molecular Formula |
C10H12Cl2O2 |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-methoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-6-5-7(14-2)3-4-8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI Key |
KMXLLVFRUHCSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


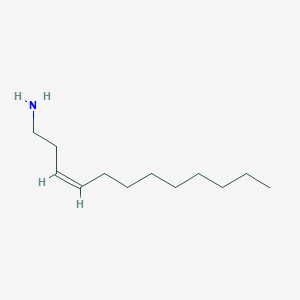
![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
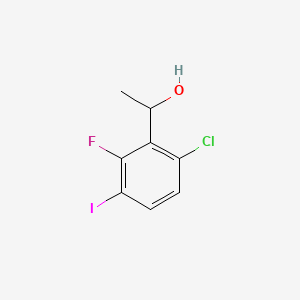
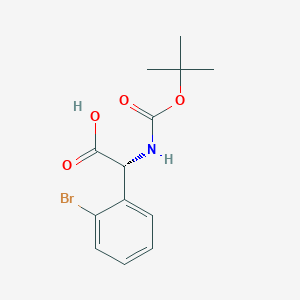
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)
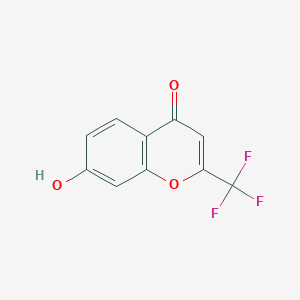

![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
